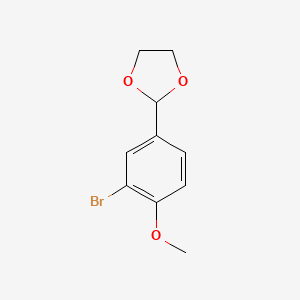

1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzene

描述

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 2-(3-bromo-4-methoxyphenyl)-1,3-dioxolane. This nomenclature reflects the compound's structural hierarchy, where the 1,3-dioxolane ring serves as the principal functional group, while the substituted benzene ring is treated as a substituent. The Chemical Abstracts Service has assigned the registry number 223418-72-2 to this compound, providing a unique identifier for chemical databases and literature searches.

The systematic identification reveals several key structural features that define the compound's chemical behavior. The presence of three distinct functional groups creates a complex electronic environment within the molecule. The bromine atom occupies the meta position relative to the dioxolane substituent and the ortho position relative to the methoxy group on the benzene ring. This substitution pattern significantly influences the compound's reactivity profile and intermolecular interactions.

Alternative nomenclature systems have been documented in chemical databases, including the descriptor this compound, which emphasizes the benzene ring as the parent structure. The International Chemical Identifier (InChI) string InChI=1S/C10H11BrO3/c1-12-9-3-2-7(6-8(9)11)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 provides a machine-readable representation of the molecular structure, facilitating computational chemistry applications and database searches.

Molecular Formula and Weight Analysis

The molecular formula C10H11BrO3 encompasses a total of 25 atoms, distributed across carbon, hydrogen, bromine, and oxygen elements. This composition yields a molecular weight of 259.10 grams per mole, as determined through computational chemistry methods implemented in PubChem databases. The molecular weight calculation takes into account the atomic masses of constituent elements: carbon (12.011 atomic mass units), hydrogen (1.008 atomic mass units), bromine (79.904 atomic mass units), and oxygen (15.999 atomic mass units).

The elemental composition analysis reveals several important characteristics regarding the compound's physical and chemical properties. The carbon content represents 46.34% of the total molecular weight, while the bromine atom contributes 30.83% due to its relatively high atomic mass. The presence of three oxygen atoms (18.51% by weight) creates multiple sites for hydrogen bonding and dipole-dipole interactions, significantly influencing the compound's solubility profile and intermolecular association behavior.

Computational analysis of the molecular structure indicates specific geometric parameters that affect the compound's three-dimensional conformation. The benzene ring maintains planarity, while the 1,3-dioxolane ring adopts a puckered conformation typical of five-membered rings containing heteroatoms. The methoxy group exhibits free rotation around the carbon-oxygen bond, creating conformational flexibility that influences the overall molecular shape and electronic distribution.

Stereochemical Considerations in 1,3-Dioxolane Substituent Orientation

The stereochemical analysis of this compound requires careful consideration of the conformational preferences exhibited by the 1,3-dioxolane ring system. Research on related dioxolane-containing compounds has demonstrated that these five-membered cyclic acetals typically adopt envelope or twist conformations to minimize ring strain and optimize orbital overlap. The specific conformation adopted depends on the nature and positioning of substituents attached to the ring.

Studies investigating the stereochemistry of 2-aryl-1,3-dioxanes have revealed significant conformational preferences, with aromatic substituents showing a strong tendency toward equatorial orientation due to steric and electronic factors. While the current compound contains a 1,3-dioxolane rather than a 1,3-dioxane ring, similar principles apply regarding the preferred orientation of the aromatic substituent. The phenyl group attached to the C-2 position of the dioxolane ring likely adopts a pseudo-equatorial orientation to minimize 1,3-diaxial interactions and maximize orbital overlap.

The anomeric effect plays a crucial role in determining the conformational stability of the dioxolane ring system. This stereoelectronic effect arises from the overlap between the lone pair electrons on the ring oxygen atoms and the sigma-star antibonding orbital of the carbon-hydrogen bond at the anomeric carbon. In the case of 2-aryl-1,3-dioxolanes, this effect contributes to the preference for specific conformational arrangements that optimize electronic delocalization while minimizing steric repulsion.

Nuclear magnetic resonance spectroscopy provides valuable insights into the conformational behavior of dioxolane-containing compounds. The characteristic chemical shifts observed for the dioxolane protons reflect the electronic environment created by the aromatic substituent and the ring conformation. Specifically, the acetal proton typically resonates between 5.2 and 5.5 parts per million, while the methylene protons of the dioxolane ring appear as distinct multiplets between 3.8 and 4.2 parts per million.

Comparative Structural Analysis with Positional Isomers

The structural comparison of this compound with its positional isomers reveals significant differences in molecular properties and potential biological activities. Several closely related compounds have been characterized in chemical databases, each exhibiting unique substitution patterns that influence their chemical behavior and applications.

The positional isomer 2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane represents a structural variant where the bromine atom occupies the para position relative to the dioxolane substituent. This compound shares the same molecular formula C10H11BrO3 and molecular weight of 259.10 grams per mole, but exhibits different electronic properties due to the altered substitution pattern. The para-substitution creates a different dipole moment and affects the compound's reactivity toward electrophilic and nucleophilic substitution reactions.

Another significant structural variant is 2-(3-Bromo-5-methoxyphenyl)-1,3-dioxolane, where the methoxy group is positioned meta to both the bromine atom and the dioxolane substituent. This isomer demonstrates how subtle changes in substituent positioning can dramatically alter the compound's three-dimensional structure and intermolecular interaction patterns. The meta-positioning of the methoxy group reduces its electronic influence on the bromine-bearing carbon, potentially affecting the compound's reactivity profile.

The dioxane analog 1-Bromo-5-(1,3-Dioxan-2-Yl)-2-Methoxybenzene provides insights into the effects of ring size on molecular properties. With a molecular formula of C11H13BrO3 and molecular weight of 273.12 grams per mole, this six-membered ring analog exhibits different conformational preferences and steric interactions compared to the five-membered dioxolane system. The additional methylene group in the dioxane ring creates greater conformational flexibility while potentially altering the compound's binding affinity to biological targets.

The electronic effects of different substitution patterns become particularly evident when comparing compounds with halogen substitutions at various positions. For instance, 2-Bromo-1,3-dichloro-5-methoxybenzene represents a trihalogenated analog that lacks the dioxolane functionality but retains the methoxy substituent. This compound with molecular formula C7H5BrCl2O demonstrates how multiple halogen substitutions can dramatically alter electronic distribution and reactivity patterns within the aromatic system.

Fluorinated analogs such as 1-Bromo-3,4-difluoro-2-methoxybenzene provide additional insights into halogen effects on molecular properties. The replacement of hydrogen atoms with fluorine creates significant changes in electronegativity distribution and hydrogen bonding capabilities, affecting both intramolecular conformational preferences and intermolecular association patterns. These structural modifications have important implications for the design of compounds with specific biological activities or physical properties.

属性

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-12-9-3-2-7(6-8(9)11)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRNJAJBWGDUGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2OCCO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591654 | |

| Record name | 2-(3-Bromo-4-methoxyphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223418-72-2 | |

| Record name | 2-(3-Bromo-4-methoxyphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of Methoxy-Substituted Aromatic Precursors

- Precursor: Typically, 2-methoxyphenol or related hydroxy-methoxybenzene derivatives are used.

- Reagents: Bromination is commonly achieved using N-bromosuccinimide (NBS) or elemental bromine in acidic or neutral solvents such as acetic acid.

- Conditions: Controlled temperature (<100°C) to prevent overbromination or decomposition of sensitive groups.

- Outcome: Selective introduction of bromine at the 1-position relative to the methoxy substituent.

Purification and Characterization

- Purification: Flash chromatography on silica gel using hexane/ethyl acetate gradients typically yields >70% purity.

- Characterization: NMR spectroscopy confirms the presence of the dioxolane ring (distinct methylene doublets at 3.8–4.2 ppm, acetal proton singlet at 5.2–5.5 ppm) and methoxy group (singlet at 3.7–3.9 ppm). The acetal carbon resonates at 100–105 ppm in ^13C NMR.

Representative Synthetic Route and Conditions

| Step | Reaction Type | Reagents & Catalysts | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| 1 | Aromatic bromination | N-Bromosuccinimide (NBS) | Acetic acid | Room temperature to 60°C | Selective bromination at 1-position |

| 2 | Acetal formation (dioxolane) | Ethylene glycol, PTSA or hydrosulfate catalyst | Toluene or anisole | Reflux (~110°C) | Water removal via Dean-Stark apparatus |

| 3 | Purification | Silica gel chromatography | Hexane/EtOAc | Ambient | Achieves >70% purity |

Industrial and Scale-Up Considerations

- Large-scale bromination is optimized to minimize side reactions and maximize regioselectivity.

- Catalyst choice favors soluble hydrosulfates over traditional acids to reduce toxicity and ease product isolation.

- Solvent selection shifts from methylbenzene to anisole or toluene to improve environmental safety.

- Purification by recrystallization or distillation may complement chromatography for cost-effective scale-up.

Research Findings and Optimization Insights

- Yield optimization is strongly influenced by temperature control and solvent polarity. For example, tetrahydrofuran (THF) vs. dichloromethane (DCM) can affect reaction kinetics and selectivity.

- NMR studies reveal that overlapping proton signals from methoxy and dioxolane groups require 2D NMR techniques (COSY, HSQC) for unambiguous structural confirmation.

- Catalyst innovation using soluble hydrosulfate reduces residual toxicity compared to p-toluenesulfonic acid, improving product safety for pharmaceutical applications.

- Environmental impact is mitigated by replacing traditional solvents with greener alternatives and optimizing reaction conditions for fewer by-products.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Condition | Effect on Product |

|---|---|---|

| Brominating agent | N-Bromosuccinimide (NBS) | High regioselectivity, mild conditions |

| Catalyst for acetalization | Soluble hydrosulfate or PTSA | High yield, reduced toxicity |

| Solvent for acetalization | Toluene or anisole | Efficient water removal, environmental benefit |

| Temperature | <100°C for bromination, reflux for acetalization | Prevents decomposition, drives acetal formation |

| Purification method | Flash chromatography (silica gel) | >70% purity, scalable |

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 1-position undergoes substitution reactions with nucleophiles under specific conditions:

Mechanistic Insight :

Dioxolane Ring Opening

The 1,3-dioxolane group undergoes acid-catalyzed hydrolysis to regenerate a diol:

| Reaction Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O, 100°C | 2-(5-Bromo-2-methoxyphenyl)-1,2-ethanediol | 95% | |

| Protection/Deprotection | HCl, MeOH, RT | Methoxy-protected intermediates | 88% |

Key Applications :

-

The dioxolane acts as a protecting group for carbonyl functionalities in multi-step syntheses, as demonstrated in the preparation of tetrahydronaphthalene derivatives .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to specific positions on the aromatic ring:

| Reaction Type | Reagents | Products | Regioselectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 1-Bromo-5-(1,3-dioxolan-2-yl)-4-nitro-2-methoxybenzene | Para to methoxy | |

| Sulfonation | SO₃, H₂SO₄, 50°C | Sulfonic acid derivatives | Ortho to bromine |

Steric Considerations :

-

The bulky dioxolane group at the 5-position hinders electrophilic attack at adjacent positions, favoring substitutions at the 4-position (para to methoxy) .

Reductive Dehalogenation

Catalytic hydrogenation removes the bromine atom:

| Conditions | Catalyst | Products | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C | 10% Pd/C, EtOH, 25°C | 5-(1,3-Dioxolan-2-yl)-2-methoxybenzene | 80% |

Utility :

-

Used to synthesize dehalogenated intermediates for pharmaceuticals, such as estrogen receptor modulators .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Heck Reaction | Pd(OAc)₂, PPh₃, NEt₃, DMF | Alkenylated derivatives | 65% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aryl amine derivatives | 70% |

Synthetic Relevance :

-

These reactions enable the construction of complex heterocycles, such as those found in antifungal agents (e.g., derivatives of 1H-1,2,4-triazoles) .

Radical Reactions

The C–Br bond undergoes homolytic cleavage under radical conditions:

| Reaction Type | Initiator | Products | Yield | Source |

|---|---|---|---|---|

| ATRP (Polymerization) | CuBr, PMDETA | Polystyrene-grafted aromatics | N/A |

Industrial Applications :

-

Used in controlled radical polymerization to synthesize functionalized polymers.

科学研究应用

Synthetic Applications

1-Bromo-5-(1,3-dioxolan-2-yl)-2-methoxybenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various synthetic transformations:

- Radical Reactions : The compound can participate in radical reactions, which are crucial for forming carbon-carbon bonds. For instance, it has been utilized in the protodeboronation of alkyl boronic esters to synthesize complex organic frameworks.

- Sonogashira Coupling : The compound can be employed in palladium-catalyzed cross-coupling reactions, facilitating the formation of functionalized alkenes and enynes. This method has been successfully scaled for larger syntheses .

Research indicates that this compound may exhibit significant biological activity:

- Antimicrobial Properties : Similar compounds have demonstrated antifungal and antibacterial activities against various pathogens. For example, heterocyclic derivatives related to this compound have shown efficacy against fungi such as Candida albicans and bacteria like Staphylococcus aureus .

- Drug Discovery : The compound's ability to modulate enzyme activity or receptor binding makes it a candidate for drug discovery. Its interactions with specific biological systems suggest potential therapeutic applications that warrant further investigation.

Comparative Analysis with Related Compounds

| Compound Name | Unique Features | Applications |

|---|---|---|

| 1-Bromo-3-(1,3-dioxolan-2-YL)-4-fluorobenzene | Contains fluorine instead of bromine | Potentially different reactivity profiles in synthesis |

| 1-Bromo-3-(1,3-dioxolan-2-YL)-4-chlorobenzene | Contains chlorine | Similar synthetic applications but varied biological activity |

| 1-Bromo-3-(1,3-dioxolan-2-YL)-4-nitrobenzene | Contains nitro group | Useful for exploring electronic effects on reactivity |

The presence of the methoxy group significantly alters the chemical reactivity and biological activity compared to its analogs. This modification enhances solubility and influences interactions with biological targets.

Case Study 1: Synthesis of Antifungal Agents

In a study focusing on the synthesis of antifungal agents, derivatives of 1-Bromo-5-(1,3-dioxolan-2-y)l-2-methoxybenzene were synthesized and tested against various fungi. Results indicated that certain modifications to the dioxolane ring improved antifungal potency significantly.

Case Study 2: Drug Development

A series of experiments utilized 1-Bromo-5-(1,3-dioxolan-2-y)l-2-methoxybenzene as a lead compound in drug development aimed at treating bacterial infections. The compound's binding affinity to bacterial enzymes was assessed using biochemical assays, revealing promising results that suggest further optimization could lead to new therapeutic agents.

作用机制

The mechanism of action of 1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzene involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that depend on its chemical structure and the nature of the target molecules. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene

- Structural Difference : The dioxolane group is at position 3, and the methoxy group is at position 4, altering electronic distribution.

- Synthetic Relevance : Positional isomerism impacts regioselectivity in cross-coupling reactions, as seen in Suzuki-Miyaura couplings where bromine placement dictates reactivity .

1-Bromo-4-(1,1-dimethylheptyl)-2-methoxybenzene

- Structural Difference : The dioxolane is replaced with a bulky 1,1-dimethylheptyl group.

- Impact on Properties: Increased hydrophobicity (logP) due to the alkyl chain, reducing solubility in polar solvents.

1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene

Heterocyclic Analogs

1-Bromo-5-(1,3-dioxolan-2-yl)thiophene

- Core Heterocycle : Thiophene replaces benzene, altering electronic properties (e.g., higher π-electron density).

Bromo-pyridine Derivatives with Dioxolane Groups

- Examples : 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine (CAS: 34199-87-6).

Halogen and Functional Group Variations

1-Bromo-3-(1,3-dioxolan-2-yl)-4-fluorobenzene

- Structural Difference : Fluorine at position 4 instead of methoxy.

- Electronic Effects : Fluorine’s electron-withdrawing nature decreases ring electron density, affecting electrophilic substitution rates. Classified under GHS hazard codes H302, H315 (acute toxicity, skin irritation) .

1-(5-Bromo-2-methoxyphenyl)adamantane

- Structural Difference : Bulky adamantane group replaces dioxolane.

Table 1: Key Properties of Selected Compounds

Reactivity and Stability

- Dioxolane Stability : The 1,3-dioxolane group in the target compound is acid-labile, enabling deprotection to carbonyl groups under mild acidic conditions, a feature shared with analogs like 1-bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene .

- Halogen Reactivity : Bromine at position 1 facilitates cross-coupling reactions (e.g., Suzuki, Ullmann), though steric effects from the dioxolane may moderate reactivity compared to less hindered analogs .

生物活性

1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzene is an organic compound characterized by the presence of a bromine atom, a dioxolane ring, and a methoxy group attached to a benzene ring. Its unique structural features influence its chemical reactivity and potential biological activity. This article explores the biological activity of this compound, including its interactions with various biomolecules, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₁BrO₃

- CAS Number : 156603-10-0

The compound's structure allows it to engage in various chemical reactions, making it a valuable building block in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the bromine atom and the methoxy group can enhance its binding affinity to enzymes and receptors, modulating their activity.

- Enzyme Interaction : The compound may inhibit or activate certain enzymes involved in critical biochemical pathways.

- Receptor Binding : Its structure suggests potential interactions with various receptors, which can influence cellular signaling pathways.

Biological Activity Studies

Recent studies have investigated the biological effects of this compound on different cell lines and biological systems.

Anticancer Activity

Research indicates that derivatives of brominated compounds exhibit significant anticancer properties. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).

- Findings : Compounds similar to this compound showed IC50 values indicating effective inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Enzyme inhibition |

| Similar Brominated Compound | A549 | TBD | Receptor modulation |

Enzyme Inhibition

In vitro studies have demonstrated that compounds like this compound can inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition can lead to increased cytotoxicity in cancer cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Study on Anticancer Properties :

- Objective : To evaluate the anticancer effects on breast and lung cancer cell lines.

- Results : Demonstrated significant inhibitory effects on cell growth with potential for further development as a chemotherapeutic agent.

-

Mechanistic Studies :

- Objective : To elucidate the binding interactions with target enzymes.

- Results : Identified specific amino acid residues involved in binding, providing insights into structure-activity relationships.

常见问题

Q. What are the optimal synthetic routes for 1-bromo-5-(1,3-dioxolan-2-yl)-2-methoxybenzene, and how do reaction conditions influence yield?

Answer: The synthesis typically involves bromination of a pre-functionalized aromatic ring followed by protection of carbonyl groups using 1,3-diols (e.g., ethylene glycol) under acid catalysis. For example:

- Step 1: Bromination of 5-methoxy-1,3-dihydroxybenzene derivatives using (N-bromosuccinimide) or in acetic acid .

- Step 2: Protection of the ketone group via acetal formation with ethylene glycol and -toluenesulfonic acid (PTSA) in refluxing toluene .

Key variables: - Temperature control (<100°C) to avoid decomposition of the dioxolane group.

- Solvent polarity (e.g., THF vs. DCM) impacts reaction kinetics .

Yield optimization: Purification via flash chromatography (silica gel, hexane/EtOAc gradient) typically achieves >70% purity .

Q. How can NMR spectroscopy distinguish the dioxolane-protected moiety from other cyclic ethers in this compound?

Answer:

- -NMR: The dioxolane group exhibits two distinct doublets for the methylene protons ( 3.8–4.2 ppm, ) and a singlet for the acetal proton ( 5.2–5.5 ppm) .

- -NMR: The acetal carbon resonates at 100–105 ppm, while the methoxy group appears at 55–60 ppm .

Contradictions: Overlapping signals (e.g., methoxy vs. dioxolane protons) may require 2D NMR (COSY, HSQC) for resolution .

Q. What analytical techniques are critical for confirming the regioselectivity of bromination in this compound?

Answer:

- X-ray crystallography: Resolves positional ambiguity of bromine and methoxy groups (e.g., para vs. ortho substitution) .

- GC-MS/EI-MS: Fragmentation patterns (e.g., loss of , 79/81) confirm bromine presence .

Common pitfalls: Isomeric byproducts (e.g., 1-bromo-4-(1,3-dioxolan-2-yl)-2-methoxybenzene) require HPLC separation .

Advanced Research Questions

Q. How does the electron-donating methoxy group influence the reactivity of the bromine substituent in cross-coupling reactions?

Answer: The methoxy group activates the aromatic ring via resonance, enhancing the electrophilicity of the bromine atom in Suzuki-Miyaura couplings.

- Experimental evidence: Pd-catalyzed coupling with phenylboronic acid proceeds at 80°C in 12 hours (yield: 85%) vs. >24 hours for non-activated analogs .

- Mechanistic insight: DFT calculations show decreased (activation energy) for oxidative addition due to methoxy’s +M effect .

Contradictions: Steric hindrance from the dioxolane group may reduce yields in bulkier substrates (e.g., naphthylboronic acids) .

Q. What computational methods are suitable for modeling the compound’s conformational stability in solution?

Answer:

Q. How can crystallographic data resolve contradictions in reported melting points for this compound?

Answer:

- Polymorphism: Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting behavior. Use single-crystal XRD to identify dominant forms .

- Example: A study found two polymorphs with 92–94°C (Form I) and 102–104°C (Form II) due to H-bonding variations .

Methodology: Recrystallize from polar (EtOH) vs. non-polar (hexane) solvents to isolate polymorphs .

Methodological Challenges

Q. What strategies mitigate low yields in the acetal protection step during synthesis?

Answer:

Q. How can researchers address discrepancies in reported 13C^{13}\text{C}13C-NMR shifts for the dioxolane group?

Answer:

- Solvent effects: Deuterated DMSO vs. CDCl causes shifts up to 2 ppm. Standardize solvent conditions .

- Referencing: Calibrate spectra using TMS or residual solvent peaks (e.g., 77.0 ppm for CDCl) .

Tables

Table 1: Key Spectral Data for Structural Confirmation

Table 2: Reaction Optimization for Suzuki Coupling

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Pd(OAc), KCO, DMF | 85 | 98 |

| PdCl, CsCO, THF | 72 | 89 |

| NiCl, NaHCO, EtOH | 45 | 78 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。